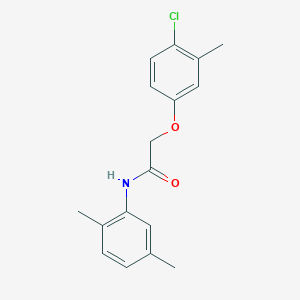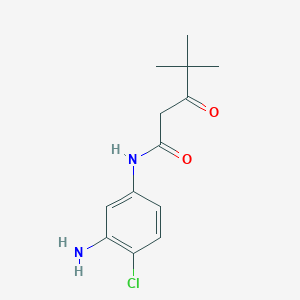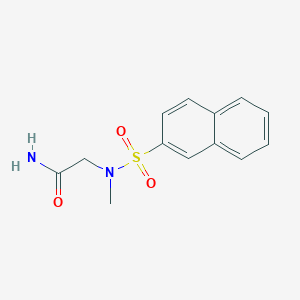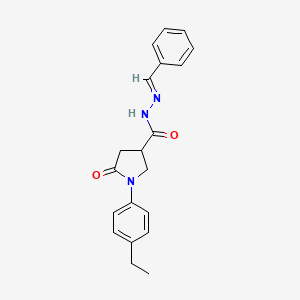
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been extensively studied in scientific research due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to conformational changes that increase the activity of the kinase. AMPK activation by 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid accumulation, increased mitochondrial biogenesis, and inhibition of tumor growth and cell proliferation. 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been shown to reduce oxidative stress and inflammation in various cell types.
実験室実験の利点と制限
One advantage of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on various physiological processes. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the potential off-target effects of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide on other signaling pathways should be carefully considered in experimental design.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, including the development of more potent and selective AMPK activators, the investigation of the effects of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide on other signaling pathways, and the evaluation of the therapeutic potential of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide in various disease models. Additionally, the role of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide in the regulation of autophagy and mitophagy, as well as its effects on the gut microbiome, should be further explored.
合成法
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized in several ways, including the reaction of 4-chloro-3-methylphenol with 2,5-dimethylphenylacetyl chloride in the presence of a base, followed by reaction with ammonia or an amine to form the final product. Alternatively, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized from 2-(4-chloro-3-methylphenoxy)acetic acid by reaction with 2,5-dimethylphenylamine in the presence of a coupling reagent.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been extensively studied in scientific research due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-5-12(2)16(8-11)19-17(20)10-21-14-6-7-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVPYOCDYAWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)


![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)